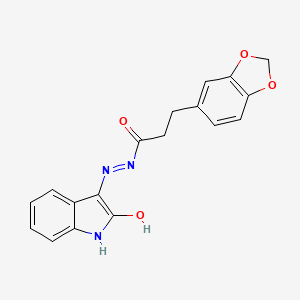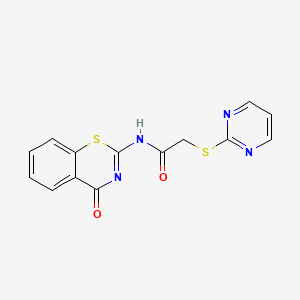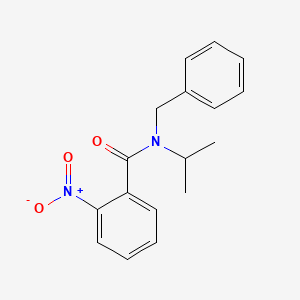![molecular formula C18H14N4O5 B5705361 1-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indole-3-carbohydrazide](/img/structure/B5705361.png)
1-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indole-3-carbohydrazide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of indole, which is a common structural motif found in many natural products and synthetic compounds. The unique structure of 1-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indole-3-carbohydrazide makes it a promising candidate for use in various scientific research fields.
Mécanisme D'action
The mechanism of action of 1-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indole-3-carbohydrazide is not fully understood. However, studies have suggested that this compound may exert its anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, this compound may also inhibit the growth and proliferation of cancer cells by interfering with various signaling pathways.
Biochemical and Physiological Effects
1-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indole-3-carbohydrazide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, this compound has also been shown to have anti-inflammatory and antioxidant properties. Studies have also suggested that this compound may have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indole-3-carbohydrazide in lab experiments is its potent anticancer activity. This makes it a promising candidate for use in cancer research. Additionally, this compound has a unique structure that may allow it to interact with biological targets in novel ways. However, one limitation of using this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Orientations Futures
There are many possible future directions for research on 1-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indole-3-carbohydrazide. One area of interest is the development of new synthetic methods for producing this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields. Other possible future directions include exploring the use of this compound in the treatment of neurological disorders and investigating its potential as a therapeutic agent for other diseases.
Méthodes De Synthèse
1-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indole-3-carbohydrazide can be synthesized using a variety of methods. One common method involves the reaction of 1-methylindole-3-carboxaldehyde with 6-nitro-1,3-benzodioxole-5-carboxylic acid hydrazide in the presence of a suitable catalyst. The resulting product can then be purified using standard chromatographic techniques.
Applications De Recherche Scientifique
1-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indole-3-carbohydrazide has been extensively studied for its potential applications in scientific research. One area of research where this compound has shown promise is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
1-methyl-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5/c1-21-9-13(12-4-2-3-5-14(12)21)18(23)20-19-8-11-6-16-17(27-10-26-16)7-15(11)22(24)25/h2-9H,10H2,1H3,(H,20,23)/b19-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLUXMAPZAGZNA-UFWORHAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NN=CC3=CC4=C(C=C3[N+](=O)[O-])OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N/N=C/C3=CC4=C(C=C3[N+](=O)[O-])OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1H-indole-3-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5705282.png)

![N-[1-(aminocarbonyl)-2-(2-chlorophenyl)vinyl]-2-furamide](/img/structure/B5705291.png)

![2-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5705311.png)
![4-[2-(3-methylphenoxy)ethyl]morpholine](/img/structure/B5705314.png)


![2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile](/img/structure/B5705326.png)


![2-methyl-4-nitro-3-[(phenylsulfonyl)methyl]pyridine](/img/structure/B5705342.png)
![1'-benzyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5705347.png)
